

Physicochemical and Computed Properties

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Compound of Interest

Compound Name: Thiobencarb-d10

Cat. No.: B12403565

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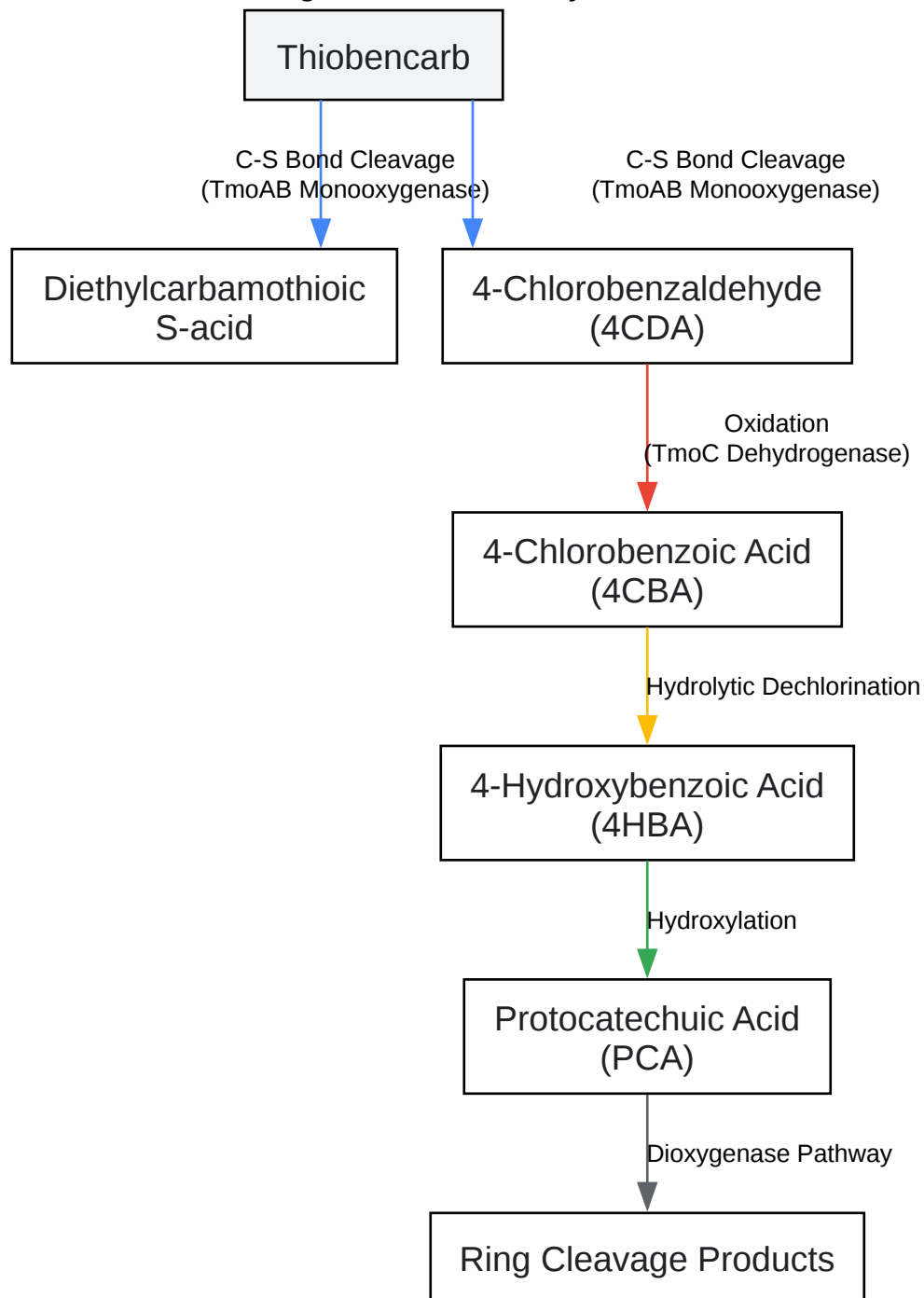
Thiobencarb-d10 is structurally identical to Thiobencarb, with the exception of ten deuterium atoms on the two ethyl groups. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished by mass spectrometry while maintaining nearly identical chemical and physical behavior during sample preparation and chromatographic separation.

Property	Value	Source
CAS Number	1219804-12-2	[1][2]
Molecular Formula	C ₁₂ D ₁₀ H ₆ ClNOS	[1]
Molecular Weight	267.84 g/mol	[1][3]
Monoisotopic Mass	267.1268805 Da	[3]
IUPAC Name	S-[(4-chlorophenyl)methyl] N,N-bis(1,1,2,2,2- pentadeuterioethyl)carbamothioate	[3]
Synonyms	Thiobencarb (diethyl-d10), Benthicarb-d10	[1][4]
Physical Description	Pale yellow to brownish-yellow liquid (for non-deuterated form)	
Topological Polar Surface Area	45.6 Å ²	[3]
Complexity	213	[3]
XLogP3	3.4	[3]
Primary Use	Internal standard for analytical quantification	[5]

Metabolic Pathway: Microbial Degradation of Thiobencarb

While **Thiobencarb-d10** is used as a stable analytical tool, its parent compound, Thiobencarb, is subject to environmental and biological degradation. Microbial metabolism is a primary factor in its dissipation in soil and aquatic environments.[6] A key pathway, identified in *Acidovorax* sp., involves an initial cleavage of the carbon-sulfur bond, followed by a cascade of oxidation and dechlorination reactions.

Microbial Degradation Pathway of Thiobencarb



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Microbial degradation pathway of Thiobencarb.

Experimental Protocols: Quantification using Thiobencarb-d10

The following protocol details a representative method for the analysis of Thiobencarb in a fruit or vegetable matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[7][8]}

1. Reagents and Materials

- Acetonitrile (LC-MS Grade)
- Water (LC-MS Grade)
- Formic Acid (ACS Grade)
- Thiobencarb Analytical Standard
- **Thiobencarb-d10** Internal Standard Stock Solution (e.g., 100 µg/mL in acetonitrile)
- QuEChERS Extraction Salts (e.g., Magnesium Sulfate, Sodium Acetate)^[9]
- Dispersive SPE (dSPE) Cleanup Tubes (e.g., containing PSA and MgSO₄)
- 50 mL and 15 mL Polypropylene Centrifuge Tubes

2. Sample Preparation (QuEChERS)

- Homogenization: Weigh 10 g (\pm 0.1 g) of a homogenized sample (e.g., strawberry) into a 50 mL centrifuge tube.^[10]
- Internal Standard Spiking: Add a known volume of the **Thiobencarb-d10** internal standard working solution to the sample to achieve a final concentration relevant to the expected analyte levels (e.g., 50 ng/g).
- Extraction:
 - Add 10 mL of 1% acetic acid in acetonitrile to the tube.^[9]

- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salt packet (e.g., 4 g MgSO_4 , 1.7 g Sodium Acetate).[9]
- Immediately shake for 1 minute to prevent salt agglomeration.
- Centrifuge at ≥ 4000 rpm for 5 minutes.[10]
- Cleanup (Dispersive SPE):
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube.[9]
 - Vortex for 30 seconds.
 - Centrifuge at $\geq 12,000$ rpm for 3 minutes.[10]

3. LC-MS/MS Analysis

- Dilution: Transfer the cleaned supernatant to an autosampler vial, potentially diluting with the initial mobile phase solvent to match chromatographic conditions.
- Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer.
[11]
- Chromatographic Conditions (Typical):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).[12]
 - Mobile Phase A: Water with 0.1% Formic Acid.[12]
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[12]
 - Gradient: A suitable gradient to separate Thiobencarb from matrix interferences.
 - Injection Volume: 1-5 μL .
- Mass Spectrometry Conditions:
 - Ionization: Electrospray Ionization, Positive Mode (ESI+).

- Monitoring: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor ion > product ion transitions must be optimized for both Thiobencarb and **Thiobencarb-d10** on the specific instrument used. The transition for **Thiobencarb-d10** will have a higher m/z for the precursor ion due to the deuterium labeling.

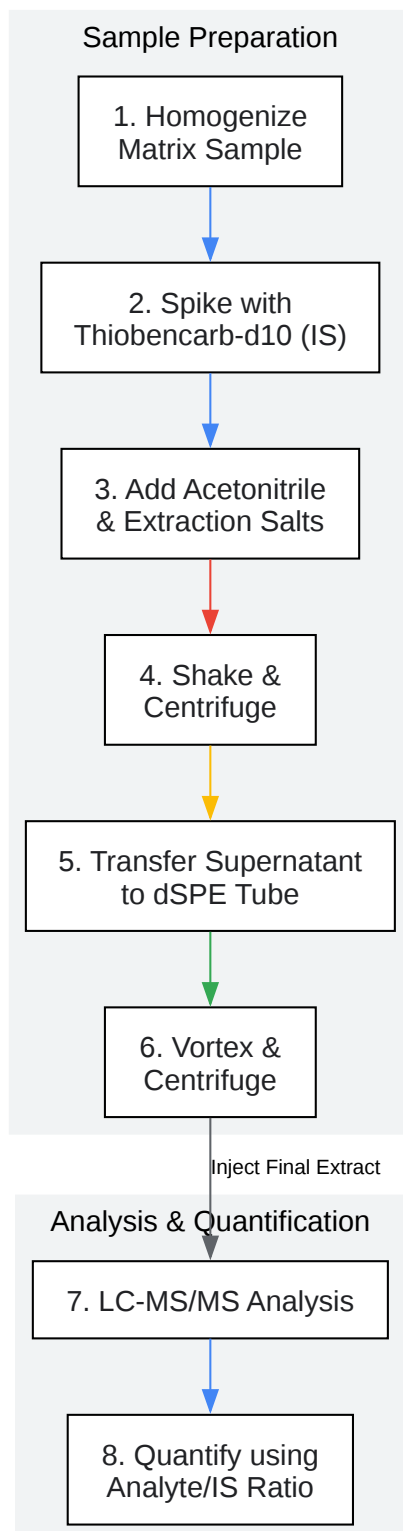
4. Quantification

- The concentration of Thiobencarb in the sample is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard (Thiobencarb/**Thiobencarb-d10**) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Analytical Workflow Visualization

The use of a deuterated internal standard like **Thiobencarb-d10** is a critical step in the analytical workflow to ensure data accuracy by correcting for variations in sample preparation and potential matrix effects during analysis.

General Analytical Workflow for Pesticide Residue Analysis



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Workflow for pesticide analysis using an internal standard.

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